1-(3-Fluorophenyl)cyclobutanecarboxylic acid
Overview
Description
1-(3-Fluorophenyl)cyclobutanecarboxylic acid is a cyclobutane derivative that has garnered attention due to its potential applications in various fields. This compound is characterized by the presence of a fluorophenyl group attached to a cyclobutane ring, which is further connected to a carboxylic acid group. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 194.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)cyclobutanecarboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of 3-fluorobenzyl chloride with cyclobutanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as mentioned above. The process may include additional purification steps such as recrystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride are employed.
Major Products Formed:
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(3-Fluorophenyl)cyclobutanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, potentially affecting their function. The carboxylic acid group can form hydrogen bonds with amino acid residues, influencing protein structure and activity .
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)cyclobutanecarboxylic acid
- 3-Fluorocyclobutanecarboxylic acid
- 3-Hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic acid
- 3,3-Dimethoxy-1-methyl-cyclobutanecarboxylic acid
- 2-(3-Fluoro-phenyl)-cyclopropanecarboxylic acid
Uniqueness: 1-(3-Fluorophenyl)cyclobutanecarboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications .
Biological Activity
1-(3-Fluorophenyl)cyclobutanecarboxylic acid is a cyclobutane derivative that has gained attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.
- IUPAC Name : 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid
- Molecular Formula : C11H11FO2
- Molecular Weight : 194.20 g/mol
- Structure : The compound features a cyclobutane ring attached to a carboxylic acid group and a fluorophenyl substituent, which enhances its chemical stability and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group allows for interactions with aromatic residues in proteins, which can modulate protein function. Additionally, the carboxylic acid moiety can form hydrogen bonds with amino acid residues, influencing protein structure and activity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antifungal Activity : In studies comparing its efficacy against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum, the compound demonstrated moderate antifungal properties .
- Kinase Inhibition : The compound has been investigated for its potential as a kinase inhibitor, particularly against GSK-3β, IKK-β, and ROCK-1 kinases. Preliminary results suggest it may exhibit competitive inhibition, although further studies are needed to quantify this activity .
Case Studies
-
Antifungal Studies :
- A comparative analysis of this compound and its analogs showed that while the original compound had moderate potency against fungal strains, modifications to the structure could enhance or diminish this activity. Testing through disk diffusion methods indicated varying degrees of effectiveness depending on the substituents present .
- Kinase Inhibition Research :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other cyclobutane derivatives:
Compound Name | Structure | Biological Activity | IC50 (nM) |
---|---|---|---|
1-(3-Chlorophenyl)cyclobutanecarboxylic acid | Structure | Moderate antifungal | TBD |
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid | Structure | High antifungal | TBD |
2-(3-Fluoro-phenyl)-cyclopropanecarboxylic acid | Structure | Low antifungal | TBD |
Properties
IUPAC Name |
1-(3-fluorophenyl)cyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJCDUFTPVPFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585508 | |
Record name | 1-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179411-84-8 | |
Record name | 1-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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